molecular formula C22H19NO6 B8815368 Benzyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate CAS No. 634198-01-9

Benzyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate

Cat. No. B8815368
M. Wt: 393.4 g/mol
InChI Key: PIGMVSQKERHIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C22H19NO6 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
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properties

CAS RN

634198-01-9

Product Name

Benzyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

benzyl 4-methoxy-2-nitro-5-phenylmethoxybenzoate

InChI

InChI=1S/C22H19NO6/c1-27-20-13-19(23(25)26)18(22(24)29-15-17-10-6-3-7-11-17)12-21(20)28-14-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3

InChI Key

PIGMVSQKERHIGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of benzyl 3-(benzyloxy)-4-methoxybenzoate (6.32 g, 18.1 mmol) in Ac2O (62 mL) cooled to −10° C. under an atmosphere of N2 was added fuming HNO3 (1.5 mL, 37.1 mmol) in one portion. Stirring was continued at −10° C. for 10 minutes, then at RT for 3 hours. The reaction mixture was carefully poured into ice-water and the pH adjusted to ca. pH=5 with 5N NaOH, sat. NaHCO3 and 0.5 NaOH. The mixture was extracted with CH2Cl2 (3×200 mL). The combined organics were dried (Na2SO4), filtered and concentrated in vacuo. The residue was azeotroped with heptane to give benzyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate as red colored oil (6.55 g, 16.7 mmol, 93%).
Name
benzyl 3-(benzyloxy)-4-methoxybenzoate
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6.32 g
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reactant
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62 mL
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1.5 mL
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ice water
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Synthesis routes and methods II

Procedure details

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